molecular formula C20H17N5O3S B5698645 N-(4-{[(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)amino]sulfonyl}phenyl)acetamide

N-(4-{[(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)amino]sulfonyl}phenyl)acetamide

Cat. No. B5698645
M. Wt: 407.4 g/mol
InChI Key: VTRIEBWNZUXXEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)amino]sulfonyl}phenyl)acetamide, also known as Compound A, is a novel small molecule inhibitor that has shown promising results in scientific research applications. This compound has been synthesized using various methods and has been shown to have a unique mechanism of action that targets specific biochemical pathways.

Mechanism of Action

N-(4-{[(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)amino]sulfonyl}phenyl)acetamide A has a unique mechanism of action that involves the inhibition of specific biochemical pathways. It has been shown to inhibit the activity of the transcription factor NF-κB, which plays a key role in the regulation of inflammation and immune responses. In addition, N-(4-{[(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)amino]sulfonyl}phenyl)acetamide A has been shown to inhibit the activity of the kinase TBK1, which is involved in the regulation of cellular stress responses.
Biochemical and Physiological Effects:
N-(4-{[(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)amino]sulfonyl}phenyl)acetamide A has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, reduce the activation of immune cells, and inhibit the growth of cancer cells. In addition, N-(4-{[(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)amino]sulfonyl}phenyl)acetamide A has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(4-{[(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)amino]sulfonyl}phenyl)acetamide A has several advantages for lab experiments, including its high potency and specificity for its target pathways. However, it also has some limitations, including its relatively short half-life and the need for further optimization of its pharmacokinetic properties.

Future Directions

There are several future directions for the study of N-(4-{[(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)amino]sulfonyl}phenyl)acetamide A. One direction is the development of more potent and selective compounds based on the structure of N-(4-{[(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)amino]sulfonyl}phenyl)acetamide A. Another direction is the investigation of the potential use of N-(4-{[(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)amino]sulfonyl}phenyl)acetamide A in the treatment of neurodegenerative diseases. Finally, the development of new animal models and clinical trials will be important for the further evaluation of the efficacy and safety of N-(4-{[(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)amino]sulfonyl}phenyl)acetamide A in humans.
Conclusion:
In conclusion, N-(4-{[(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)amino]sulfonyl}phenyl)acetamide A is a novel small molecule inhibitor that has shown promising results in scientific research applications. It has a unique mechanism of action that targets specific biochemical pathways and has been shown to have a range of biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are several future directions for the study of this compound. Overall, N-(4-{[(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)amino]sulfonyl}phenyl)acetamide A has the potential to be a valuable tool in the development of new therapies for a range of diseases.

Synthesis Methods

N-(4-{[(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)amino]sulfonyl}phenyl)acetamide A has been synthesized using various methods, including a one-pot synthesis method and a solid-phase synthesis method. The one-pot synthesis method involves the reaction of 4-aminobenzenesulfonamide, 3-imidazo[1,2-a]pyrimidine-2-amine, and 4-(chloromethyl)phenylacetic acid in the presence of a base and a coupling reagent. The solid-phase synthesis method involves the attachment of 4-aminobenzenesulfonamide to a solid support followed by the addition of 3-imidazo[1,2-a]pyrimidine-2-amine and 4-(chloromethyl)phenylacetic acid in a stepwise manner.

Scientific Research Applications

N-(4-{[(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)amino]sulfonyl}phenyl)acetamide A has been extensively studied in scientific research applications, particularly in the fields of cancer and inflammation. It has been shown to inhibit the growth of cancer cells and reduce inflammation in various animal models. In addition, N-(4-{[(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)amino]sulfonyl}phenyl)acetamide A has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

properties

IUPAC Name

N-[4-[(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3S/c1-14(26)22-16-6-8-18(9-7-16)29(27,28)24-17-5-2-4-15(12-17)19-13-25-11-3-10-21-20(25)23-19/h2-13,24H,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTRIEBWNZUXXEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-{[(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)amino]sulfonyl}phenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.